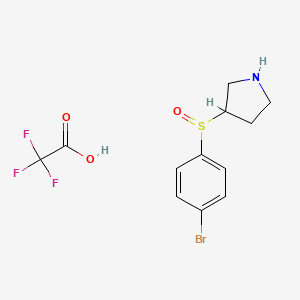
N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide, commonly known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This property makes CPP-115 a promising drug candidate for the treatment of various neurological disorders.
Mécanisme D'action
As mentioned earlier, CPP-115 inhibits the enzyme N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT, leading to increased levels of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in the brain. N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide, CPP-115 reduces the activity of neurons, leading to its therapeutic effects.
Biochemical and physiological effects:
CPP-115 has been shown to increase the levels of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in the brain, leading to increased inhibition of neuronal activity. This property makes CPP-115 a promising drug candidate for the treatment of various neurological disorders. However, CPP-115 may also have other effects on the brain and body that are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT, making it a useful tool for studying the role of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in various physiological processes. However, CPP-115 may also have off-target effects that need to be taken into account when interpreting experimental results.
Orientations Futures
Several future directions for research on CPP-115 can be identified. One area of research could focus on the development of more potent and selective inhibitors of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT. Another area of research could focus on the development of CPP-115 analogs that have improved pharmacokinetic properties. Additionally, more research is needed to fully understand the effects of CPP-115 on the brain and body, as well as its potential therapeutic applications in various neurological disorders.
In conclusion, CPP-115 is a potent inhibitor of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT that has promising therapeutic applications in various neurological disorders. While more research is needed to fully understand its effects on the brain and body, CPP-115 represents a promising drug candidate for the treatment of these disorders.
Méthodes De Synthèse
CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1-cyanocyclopropane carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-(2,2-difluoroethoxy)propan-1-amine to yield CPP-115.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. Studies have shown that CPP-115 can reduce seizure activity in animal models of epilepsy and can also reduce anxiety-like behavior in rodents. In addition, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c10-7(11)5-15-4-1-8(14)13-9(6-12)2-3-9/h7H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKFSLGSNYVQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCOCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylic acid hydrochloride](/img/structure/B2762876.png)

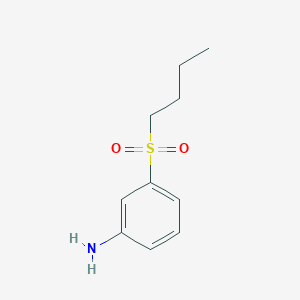
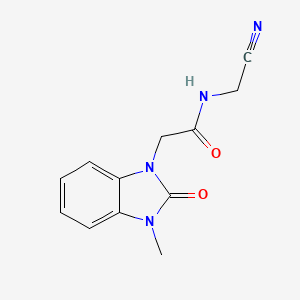
![4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2762884.png)
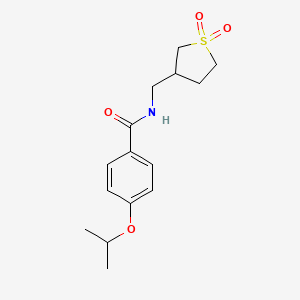
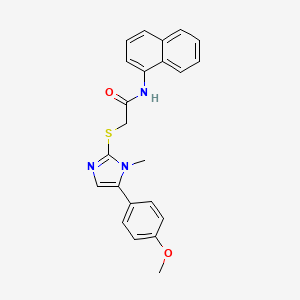
![2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2762889.png)
![4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2762890.png)
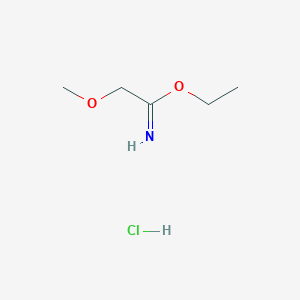
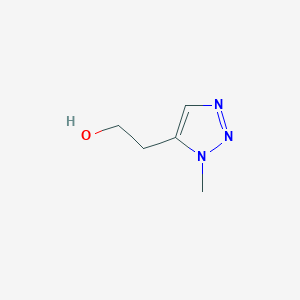

![2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide](/img/structure/B2762894.png)
